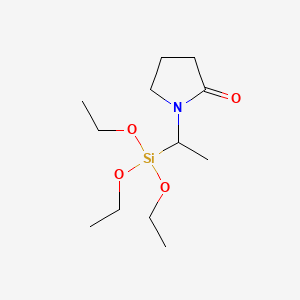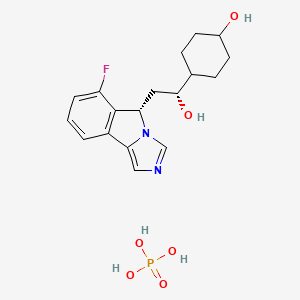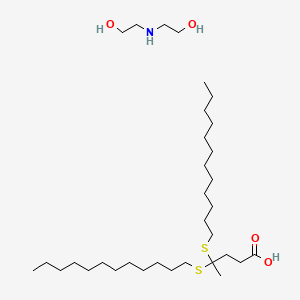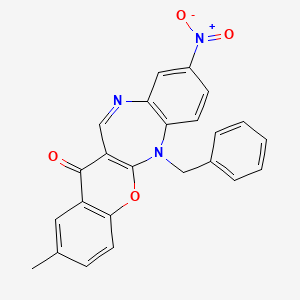
Acetamide, 2-(4-chloro-3-pentadecylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Acetamide, 2-(4-chloro-3-pentadecylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)-” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted phenoxy group and a dimethylpyrrol group attached to the acetamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Acetamide, 2-(4-chloro-3-pentadecylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)-” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3-pentadecylphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.
Introduction of the Pyrrol Group: The phenoxy intermediate is then reacted with 2,5-dimethylpyrrole under suitable conditions to introduce the pyrrol group.
Formation of the Acetamide: Finally, the intermediate is treated with acetic anhydride or another acylating agent to form the acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
“Acetamide, 2-(4-chloro-3-pentadecylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)-” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials or as a specialty chemical in various industrial processes.
作用機序
The mechanism of action of “Acetamide, 2-(4-chloro-3-pentadecylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)-” would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
Acetamide, N-(4-chlorophenyl)-: A simpler analogue with a single chloro-substituted phenyl group.
Acetamide, N-(2,5-dimethylphenyl)-: Contains a dimethyl-substituted phenyl group instead of the pyrrol group.
Acetamide, N-(4-chloro-3-pentadecylphenyl)-: Similar structure but lacks the pyrrol group.
Uniqueness
“Acetamide, 2-(4-chloro-3-pentadecylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)-” is unique due to the combination of the chloro-substituted phenoxy group and the dimethylpyrrol group. This unique structure may confer specific properties, such as enhanced biological activity or improved material characteristics, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
117554-52-6 |
|---|---|
分子式 |
C29H45ClN2O2 |
分子量 |
489.1 g/mol |
IUPAC名 |
2-(4-chloro-3-pentadecylphenoxy)-N-(2,5-dimethylpyrrol-1-yl)acetamide |
InChI |
InChI=1S/C29H45ClN2O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26-22-27(20-21-28(26)30)34-23-29(33)31-32-24(2)18-19-25(32)3/h18-22H,4-17,23H2,1-3H3,(H,31,33) |
InChIキー |
UCYFFECFOJSINL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC1=C(C=CC(=C1)OCC(=O)NN2C(=CC=C2C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















